3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide
Description
3-(N-(2-Chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is a benzamide derivative featuring a sulfamoyl linker, a 2-chlorobenzyl group, a 4-ethoxyphenyl substituent, and a fluorine atom at the 4-position of the benzamide core. This compound’s structural complexity arises from the interplay of electron-withdrawing (chloro, fluorobenzamide) and electron-donating (ethoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfamoyl]-N-(4-ethoxyphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-2-30-18-10-8-17(9-11-18)26-22(27)15-7-12-20(24)21(13-15)31(28,29)25-14-16-5-3-4-6-19(16)23/h3-13,25H,2,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNAMHKJOOKGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 2-chlorobenzylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
Product: N-(2-chlorobenzyl)sulfonamide.
-
Coupling with 4-ethoxyaniline
Starting Materials: N-(2-chlorobenzyl)sulfonamide and 4-ethoxyaniline.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Product: N-(4-ethoxyphenyl)-N-(2-chlorobenzyl)sulfonamide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfamoylated compounds, including derivatives like 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide, exhibit significant antimicrobial properties. These compounds are structurally similar to known sulfonamide antibiotics, which target bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways. The introduction of the chlorobenzyl and ethoxyphenyl groups enhances their lipophilicity and bioavailability, potentially leading to improved efficacy against resistant bacterial strains .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Benzamide derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that certain sulfamoylated benzamides can effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to the sulfamoyl and aromatic moieties can significantly affect the compound's potency and selectivity against specific biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorobenzyl group | Enhances lipophilicity and cellular uptake |
| Ethoxyphenyl substitution | Increases binding affinity to target enzymes |
| Fluorine atom | Modulates electronic properties, improving interaction with biological targets |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
Another significant study explored the cytotoxic effects of this compound on human breast cancer cell lines. The compound induced significant apoptosis and exhibited a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treated cells showed increased levels of pro-apoptotic markers, suggesting that this compound could be developed further as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity and specificity, while the ethoxyphenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound enhances solubility and metabolic stability compared to purely halogenated analogs like etobenzanid . Conversely, the 4-fluorobenzamide core may improve membrane permeability relative to non-fluorinated benzamides .
- Sulfamoyl Linker : Unlike etobenzanid (lacking sulfamoyl), the sulfamoyl group in the target compound could enable hydrogen bonding with biological targets, similar to carbonic anhydrase inhibitors (e.g., ’s sulfonamides) .
Research Findings :
- Agrochemical Potential: The target compound’s 2-chlorobenzyl and 4-fluorobenzamide moieties align with etobenzanid and diflufenican, suggesting herbicidal activity via similar mechanisms (e.g., disrupting plant enzyme systems) .
- However, the absence of a tert-butyl group (as in ’s 30a) may reduce binding affinity .
Physicochemical and Spectroscopic Properties
Table 3: Physical Properties of Fluorinated Benzamides
Key Insights :
- Fluorine Impact : The 4-fluorine atom likely increases metabolic stability and lipophilicity, similar to ’s fluorobenzamide, which exhibits strong fluorescence .
Biological Activity
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C16H18ClFNO3S
- Molecular Weight : 357.84 g/mol
This compound features a sulfamoyl group, which is known to enhance biological activity by increasing solubility and bioavailability.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, related compounds have demonstrated selectivity for HDAC1, HDAC2, and HDAC3, with IC50 values indicating significant potency against tumor cells .
- Induction of Apoptosis : Studies indicate that this compound may promote apoptosis in cancer cells by triggering cellular stress responses and disrupting cell cycle progression. This is particularly relevant in solid tumors where such mechanisms are essential for therapeutic efficacy .
Efficacy in Cancer Models
Recent studies have evaluated the anticancer effects of this compound through various assays:
| Model | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 Cells | 1.30 | Apoptosis induction and G2/M arrest |
| Xenograft Models | TGI: 48.89% | Tumor growth inhibition |
The data suggest that the compound effectively inhibits tumor growth and induces apoptosis in HepG2 liver cancer cells, outperforming standard treatments like SAHA .
Case Studies
-
HepG2 Cell Line Study :
- The compound was tested against HepG2 cells, revealing an IC50 value of 1.30 µM, indicating strong antiproliferative activity.
- Mechanistic studies showed that the compound induced apoptosis and caused G2/M phase arrest in the cell cycle.
-
In Vivo Xenograft Model :
- In a xenograft model, treatment with the compound resulted in a tumor growth inhibition (TGI) rate of 48.89%, showcasing its potential as an effective therapeutic agent against solid tumors.
Q & A
Q. What are the key synthetic challenges in preparing 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step routes, including sulfonamide formation and coupling reactions. Key challenges include controlling regioselectivity during sulfamoyl group introduction and minimizing side reactions from reactive intermediates (e.g., 2-chlorobenzylamine). Optimization strategies:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
- Employ coupling agents like EDCI/HOBt for amide bond formation, with DMF or THF as solvents .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Example Reaction Conditions Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfamoylation | SOCl₂, NH(2-Cl-Bn), DCM, 0°C → RT | 65–75 |
| 2 | Amide Coupling | EDCI, HOBt, DMF, 4-ethoxyaniline, RT | 70–80 |
| 3 | Deprotection/Purification | LiOH (THF/MeOH/H₂O), column chromatography | 85–90 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons (e.g., 4-fluorobenzamide vs. 2-chlorobenzyl groups) .
- X-ray Crystallography : Resolve stereochemical ambiguities; single-crystal diffraction (Cu-Kα radiation, 290 K) confirms bond angles and dihedral planes .
- HPLC-MS : Validate purity (>95%) and molecular ion ([M+H]+) using C18 columns (ACN/water + 0.1% formic acid) .
Q. What preliminary in vitro assays are recommended to assess the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT1F receptors) to evaluate affinity (Ki values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace 4-ethoxy with 4-methoxy or 4-fluoro substituents) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., sulfamoyl group H-bonding with catalytic lysine) .
- Data Analysis : Correlate logP (lipophilicity) and IC50 values to identify optimal substituents for potency and bioavailability.
Q. Example SAR Table :
| Analog | R1 (Benzamide) | R2 (Sulfamoyl) | IC50 (EGFR, nM) | logP |
|---|---|---|---|---|
| 1 | 4-Ethoxy | 2-Cl-Bn | 12.3 | 3.8 |
| 2 | 4-Methoxy | 2-Cl-Bn | 18.7 | 3.5 |
| 3 | 4-Fluoro | 2-Cl-Bn | 9.1 | 4.2 |
Q. What analytical strategies resolve contradictions in reported biological data for sulfamoyl-containing benzamide derivatives?
- Methodological Answer :
- Structural Validation : Confirm batch-to-batch consistency via 1H NMR and HRMS to rule out impurities .
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare data across studies with attention to substituent positions (e.g., para vs. meta sulfamoyl groups may alter activity) .
Q. How does X-ray crystallography inform the conformational stability of this compound?
- Methodological Answer :
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., C–H···O bonds between sulfamoyl and benzamide groups) that stabilize the lattice .
- Torsional Angles : Measure dihedral angles between aromatic rings to assess planarity (e.g., 4-fluorobenzamide vs. 2-chlorobenzyl planes at 15–25°) .
- Thermal Ellipsoids : Evaluate atomic displacement parameters (ADPs) to confirm rigidity of the sulfamoyl linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
